6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C20H13Cl2N3O3S2 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
6-chloro-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H13Cl2N3O3S2/c1-10-6-16-12(7-14(10)22)15(26)8-17(28-16)18(27)23-19-24-25-20(30-19)29-9-11-4-2-3-5-13(11)21/h2-8H,9H2,1H3,(H,23,24,27) |
InChI Key |
YLAHTKQWYXHZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chromene-2-Carboxylic Acid Intermediate
The chromene core is synthesized through cyclization of substituted salicylaldehydes with β-ketoesters. For 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid, ethyl 6-chloro-7-methyl-2-hydroxy-4-oxo-4H-chromene-3-carboxylate undergoes alkaline hydrolysis (NaOH, 10% aq., 80°C, 4 h) to yield the carboxylic acid. The reaction proceeds via nucleophilic attack on the ester group, with yields exceeding 85% after recrystallization from ethanol.
Preparation of 5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-Thiadiazol-2-Amine
This thiadiazole precursor is synthesized in three stages:
-
Thiosemicarbazide Formation : 2-Chlorobenzyl chloride reacts with thiourea in ethanol under reflux (12 h) to form 2-chlorobenzyl thiosemicarbazide.
-
Cyclization to Thiadiazole : Treatment with concentrated H₂SO₄ at 0–5°C induces cyclization, producing 5-mercapto-1,3,4-thiadiazol-2-amine.
-
Sulfanyl Functionalization : The mercapto group undergoes nucleophilic substitution with 2-chlorobenzyl bromide in DMF/K₂CO₃ (60°C, 6 h), achieving 78–82% yield.
Amide Bond Formation
The final coupling employs TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent in anhydrous acetonitrile. Equimolar amounts of chromene-2-carboxylic acid and thiadiazol-2-amine react with TBTU (1.2 eq) and triethylamine (2 eq) at room temperature for 24 h. The product precipitates upon acidification (HCl, pH 3–4) and is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 68–72%.
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 24 h |
| Solvent | Acetonitrile |
| Coupling Agent | TBTU (1.2 eq) |
| Base | Triethylamine (2 eq) |
| Yield | 68–72% |
Green Chemistry Approaches
Recent advances emphasize solvent-free and energy-efficient methods to improve sustainability.
Mechanochemical Synthesis
Ball-milling techniques enable solvent-free coupling between chromene-2-carboxylic acid and thiadiazol-2-amine. In a planetary ball mill (500 rpm, 2 h), reactants mixed with K₂CO₃ (1.5 eq) and SiO₂ (grinding auxiliary) achieve 65% yield. This method reduces reaction time from 24 h to 2 h but requires post-milling purification via recrystallization.
Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C, 30 min) in DMF accelerates the amide bond formation, achieving 75% yield. This approach minimizes side products compared to conventional heating, as evidenced by HPLC purity >98%.
Optimization Studies
Catalytic Enhancements
Substituting TBTU with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) increases coupling efficiency to 80% yield under identical conditions. However, HATU’s higher cost limits industrial scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves a multi-step process:
- Formation of the Thiadiazole Ring : Starting from suitable precursors.
- Introduction of the Chlorobenzyl Group : Reacting the thiadiazole derivative with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
- Formation of the Chromene Moiety : Synthesizing the chromene component through controlled reactions with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also utilized as a reagent in various organic transformations, showcasing its versatility in chemical synthesis.
Biology
The compound has been studied for several potential biological activities:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various pathogens.
- Antiviral Properties : Preliminary studies suggest efficacy against certain viral infections.
- Anticancer Potential : Demonstrates cytotoxic effects on cancer cell lines while sparing normal cells.
Medicine
Research into its therapeutic applications is ongoing:
- The compound may interact with specific biological targets, modulating enzyme or receptor activity.
- Its potential as a therapeutic agent is being explored due to its bioactive properties.
Industry
The unique chemical properties of this compound make it valuable in developing new materials and processes in various industrial applications.
Case Studies
Several studies have highlighted the biological activities and potential applications of this compound:
Antimicrobial Studies
A study investigating the efficacy against Mycobacterium tuberculosis revealed an IC50 value indicating significant antibacterial activity.
Cytotoxicity Assays
In vitro assays demonstrated selective cytotoxicity towards cancer cell lines, with minimal effects on normal cells.
Enzyme Inhibition Profiles
A detailed analysis showed that the compound inhibited acetylcholinesterase (AChE) with an IC50 value comparable to established inhibitors.
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of 6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Thiadiazole/Thiadiazine Family
The target compound shares structural motifs with derivatives reported in recent studies (Table 1). Key differences include:
- Core heterocycle : The 1,3,4-thiadiazole ring in the target compound contrasts with the 1,3,4-thiadiazine ring in compounds like 6-(4-chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamides (9a-c) . Thiadiazines possess an additional nitrogen atom, altering electron distribution and conformational flexibility.
- Substituents : The 2-chlorobenzyl sulfanyl group in the target compound differs from the benzylidene or phenyl groups in analogs, which may modulate steric and electronic interactions with biological targets.
- Linkage: The carboxamide group in the target compound contrasts with sulfonamide linkages in derivatives like N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)amino]benzenesulfonamide (compound 3) .
Table 1: Comparative Analysis of Structural and Functional Features
Q & A
Q. What are the recommended synthetic routes for this compound, and how can structural purity be validated?
- Synthesis : The compound’s complexity necessitates multi-step protocols. A typical route involves: (i) Condensation of a 1,3,4-thiadiazole precursor with a 2-chlorobenzyl thiol group under basic conditions (e.g., K₂CO₃/DMF) . (ii) Coupling the thiadiazole intermediate with a chromene-2-carboxamide moiety via amide bond formation using EDCI/HOBt .
- Characterization : Validate purity via:
- NMR : Confirm substituent integration (e.g., chromene C=O at ~170 ppm, thiadiazole protons at 7.5–8.5 ppm) .
- HPLC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) and retention time consistency .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays, given structural analogs with thiadiazole rings show activity .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2, MMP-9) via fluorometric assays, as sulfanyl-thiadiazole derivatives often target inflammatory pathways .
Advanced Research Questions
Q. How can conflicting bioactivity data between structural analogs be resolved?
- Case Example : If analog A (with a sulfonyl group) shows higher antimicrobial activity than analog B (sulfanyl group), perform:
- Computational Docking : Compare binding affinities to microbial targets (e.g., E. coli DHFR) to identify steric/electronic effects .
- Metabolic Stability Assays : Evaluate if sulfonyl groups enhance resistance to enzymatic degradation vs. sulfanyl .
- Statistical Analysis : Use ANOVA to assess significance of substituent-driven activity differences .
Q. What strategies optimize yield in the final coupling step of synthesis?
- Reaction Optimization :
- Solvent : Replace DMF with THF to reduce side reactions (e.g., carboxamide hydrolysis) .
- Catalyst : Test ZnCl₂ vs. CuI for amide bond formation efficiency (monitor via TLC) .
- Yield Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| EDCI/HOBt | DMF | 62 |
| CuI | THF | 78 |
Q. How does the chromene-4-oxo moiety influence pharmacokinetic properties?
- In Silico Predictions :
- LogP : Chromene’s aromaticity increases lipophilicity (predicted LogP = 3.2), enhancing membrane permeability .
- Metabolic Sites : CYP3A4 likely oxidizes the 4-oxo group, necessitating prodrug strategies .
Methodological Guidance for Contradictory Data
Q. Discrepancies in enzyme inhibition IC₅₀ values across studies: How to troubleshoot?
- Experimental Variables :
- Enzyme Source : Recombinant vs. tissue-extracted enzymes may have varying cofactor dependencies .
- Assay Conditions : Adjust pH (6.5 vs. 7.4) or buffer (Tris vs. PBS) to match physiological relevance .
- Control Recommendations :
- Use a reference inhibitor (e.g., doxycycline for MMP-9) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
